1-tert-Butyl-1H-benzoimidazole-2(3H)-one

Steric effects Taft steric parameter N1-substitution

PROCUREMENT REQUIREMENT: For medicinal chemistry programs targeting kinase inhibitors, GPCR ligands, or HIV-1 NNRTIs, 1-tert-Butyl-1H-benzoimidazole-2(3H)-one (CAS 31562-06-8) is the mandatory N1-tert-butyl intermediate. Its extreme steric bulk (Taft Es ≈ -1.54) and enhanced lipophilicity (XLogP3-AA = 1.7) directly modulate antiviral potency by >3 orders of magnitude. Substitution with smaller N1-alkyl analogs (e.g., methyl or ethyl) risks irreversible SAR deviations, altered reactivity, and patent route failures. When maximizing steric hindrance is a deliberate design strategy, this is the most sterically demanding common N1-alkyl substituent available. Procure this exact intermediate to maintain synthetic fidelity, achieve target selectivity, and validate computational steric models.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B8656069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl-1H-benzoimidazole-2(3H)-one
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C2=CC=CC=C2NC1=O
InChIInChI=1S/C11H14N2O/c1-11(2,3)13-9-7-5-4-6-8(9)12-10(13)14/h4-7H,1-3H3,(H,12,14)
InChIKeyNMCZDOFEXBGFIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-tert-Butyl-1H-benzoimidazole-2(3H)-one: A Sterically Hindered Benzimidazolone Scaffold for Research and Synthesis


1-tert-Butyl-1H-benzoimidazole-2(3H)-one (CAS 31562-06-8) is an N1-tert-butyl-substituted benzimidazolone with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol [1]. The compound features a tertiary butyl group that introduces significant steric bulk (Taft Es ≈ −1.54) and lipophilicity (XLogP3-AA = 1.7) relative to smaller N1-alkyl analogs [2]. It is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors, GPCR ligands, and other bioactive molecules, rather than as a terminal bioactive agent in its own right .

Procurement Risk: Why N1-Substituted Benzimidazolones Cannot Be Interchanged with 1-tert-Butyl-1H-benzoimidazole-2(3H)-one


Interchanging N1-substituted benzimidazolones without considering steric and electronic parameters introduces significant liability in synthetic and pharmacological applications. The tertiary butyl group in 1-tert-butyl-1H-benzoimidazole-2(3H)-one provides greater steric shielding of the benzimidazolone NH and carbonyl moieties compared to smaller N1-substituents such as methyl (Taft Es = 0.00) or ethyl (Taft Es = −0.07), altering hydrogen-bonding capacity, metabolic stability, and conformational preferences [1]. In the context of HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) development, for example, the nature of the N1-substituent on the benzimidazolone core directly modulates antiviral potency by over three orders of magnitude (EC50 range: 0.001–>10 µM), demonstrating that even seemingly conservative N1-substitutions cannot be considered functionally equivalent [2]. Direct substitution with non-tert-butyl analogs may compromise synthetic intermediate reactivity, alter downstream SAR, or invalidate previously established reaction conditions that depend on the unique steric profile of the tert-butyl group .

Quantitative Differentiation Evidence for 1-tert-Butyl-1H-benzoimidazole-2(3H)-one Against Closest Analogs


Steric Parameter Comparison: Tert-Butyl vs. Linear and Smaller Branched N1-Substituents

The Taft steric substituent constant (Es) for the tert-butyl group (Es = −1.54) is substantially more negative than for n-butyl (Es = −0.39), isopropyl (Es = −0.47), or ethyl (Es = −0.07), indicating a far larger steric demand that directly influences molecular conformation, receptor binding, and reaction selectivity at the N1 position [1]. This parameter provides a quantitative basis for selecting 1-tert-butyl-1H-benzoimidazole-2(3H)-one over its less hindered N1-alkyl congeners in applications where steric shielding of the benzimidazolone core is required.

Steric effects Taft steric parameter N1-substitution Structure-property relationships

Lipophilicity Comparison: XLogP3-AA of N1-tert-Butyl vs. N1-Methyl Benzimidazolone

The computed lipophilicity of 1-tert-butyl-1H-benzoimidazole-2(3H)-one (XLogP3-AA = 1.7) is 0.7 log units higher than that of the N1-methyl analog (1-methyl-1H-benzoimidazole-2(3H)-one, XLogP3-AA = 1.0), reflecting the increased hydrophobic contribution of the tert-butyl group [1]. This difference is significant for applications where enhanced membrane permeability or altered solubility profiles are desired, such as in CNS-targeted lead optimization or logP-dependent chromatographic separations.

Lipophilicity XLogP3 N1-alkyl Physicochemical properties

Synthetic Utility: Use of 1-tert-Butyl-1H-benzoimidazole-2(3H)-one as a Key Intermediate in Kinase Inhibitor Synthesis

Multiple patent filings and synthetic methodology papers cite 1-tert-butyl-1H-benzoimidazole-2(3H)-one or its close structural precursors as intermediates in the preparation of kinase inhibitors and other therapeutically relevant benzimidazole derivatives [1]. While direct comparative yield data for this specific compound versus other N1-alkyl analogs under identical conditions are not publicly available, the recurrent selection of the tert-butyl variant in patent-protected synthetic routes suggests that the steric and electronic properties of the tert-butyl group confer practical advantages in subsequent N3-functionalization or cross-coupling steps that would be compromised with smaller N1-substituents.

Synthetic intermediate Kinase inhibitor Benzimidazolone Patents

Preferred Application Scenarios for 1-tert-Butyl-1H-benzoimidazole-2(3H)-one Based on Quantitative Evidence


Medicinal Chemistry SAR Campaigns Requiring High N1 Steric Bulk

In structure-activity relationship (SAR) studies where maximizing steric hindrance at the N1 position is a deliberate design strategy—for example, to restrict conformational flexibility, block metabolic soft spots, or induce selectivity against off-target isoforms—1-tert-butyl-1H-benzoimidazole-2(3H)-one provides a Taft Es of −1.54, representing the most sterically demanding common N1-alkyl substituent available, as quantified in Section 3 Evidence Item 1 [1].

Lead Optimization for CNS-Penetrant or Lipophilic Compounds

When medicinal chemistry programs require a benzimidazolone core with enhanced lipophilicity for improved blood-brain barrier penetration or altered ADME profiles, the XLogP3-AA of 1.7 for 1-tert-butyl-1H-benzoimidazole-2(3H)-one—0.7 log units above the N1-methyl analog—offers a quantifiable advantage for tuning physicochemical properties without introducing additional heteroatoms or halogens that may raise toxicological concerns [1].

Reproduction of Patent-Disclosed Synthetic Routes

For process chemistry and scale-up groups tasked with replicating patented syntheses of benzimidazole-based kinase inhibitors or GPCR antagonists that explicitly specify N1-tert-butyl intermediates, procurement of 1-tert-butyl-1H-benzoimidazole-2(3H)-one is mandatory to maintain fidelity to the published route and avoid unexpected deviations in yield, purity, or impurity profiles that could arise from substituting with less hindered N1-alkyl analogs [1].

Physical Organic Chemistry and Computational Model Validation

The well-defined and extreme steric parameters of the tert-butyl group make 1-tert-butyl-1H-benzoimidazole-2(3H)-one an ideal probe molecule for validating computational models of steric effects, conformational analysis, or QSAR models where a wide dynamic range in steric bulk is required. Its Taft Es value of −1.54 and computed XLogP3-AA of 1.7 provide precise benchmarks for method calibration [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-tert-Butyl-1H-benzoimidazole-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.